N-(4-bromo-2-fluorophenyl)-2-methylbutanamide
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Overview
Description
N-(4-bromo-2-fluorophenyl)-2-methylbutanamide is an organic compound with the molecular formula C11H12BrFNO This compound is characterized by the presence of a bromine and fluorine atom on the phenyl ring, along with a butanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-fluorophenyl)-2-methylbutanamide typically involves the reaction of 4-bromo-2-fluoroaniline with 2-methylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-fluorophenyl)-2-methylbutanamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide in acetone for halogen exchange.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can lead to the formation of corresponding alcohols, ketones, or amines.
Scientific Research Applications
N-(4-bromo-2-fluorophenyl)-2-methylbutanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-fluorophenyl)-2-methylbutanamide involves its interaction with specific molecular targets. The presence of the bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors. The compound may act by inhibiting or activating these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- N-(4-fluorophenyl)-2-methylbutanamide
- N-(4-bromo-2-fluorophenyl)-2-methylpropanamide
- N-(4-bromo-2-fluorophenyl)-2-ethylbutanamide
Uniqueness
N-(4-bromo-2-fluorophenyl)-2-methylbutanamide is unique due to the specific combination of bromine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H13BrFNO |
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Molecular Weight |
274.13 g/mol |
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-methylbutanamide |
InChI |
InChI=1S/C11H13BrFNO/c1-3-7(2)11(15)14-10-5-4-8(12)6-9(10)13/h4-7H,3H2,1-2H3,(H,14,15) |
InChI Key |
NKTUPMHPHWJOQA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(=O)NC1=C(C=C(C=C1)Br)F |
Origin of Product |
United States |
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